2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features an isoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-fibrotic and antiviral activities
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares a similar core structure but differs in its functional groups.
Pyrimidine derivatives: These compounds have a pyrimidine core and exhibit a wide range of biological activities.
Uniqueness
What sets 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17(12-24-18(26)15-4-1-2-5-16(15)19(24)27)23-10-6-14(7-11-23)13-28-20-21-8-3-9-22-20/h1-5,8-9,14H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFCZNYARKTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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